5-(quinolin-2-yl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(quinolin-2-yl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a quinoline ring, a triazole ring, and a thiol group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(quinolin-2-yl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.
Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The quinoline and triazole moieties can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Disulfides: From oxidation of the thiol group.
Dihydroquinolines: From reduction of the quinoline ring.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Compounds with triazole and quinoline rings are often used as ligands in catalytic reactions.
Material Science:
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes involved in disease pathways.
Medicine
Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents.
Antifungal Agents: Triazole compounds are widely used as antifungal agents.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-(quinolin-2-yl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-4H-1,2,4-triazole-3-thiol would depend on its specific application. For example:
Antimicrobial Action: It may inhibit the synthesis of essential biomolecules in microbes.
Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine, used as antimalarial agents.
Triazole Derivatives: Such as fluconazole, used as antifungal agents.
Uniqueness
The combination of quinoline and triazole rings in a single molecule, along with the presence of a thiol group, may confer unique biological activities and chemical properties that are not observed in simpler compounds.
Properties
Molecular Formula |
C20H15N7S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-quinolin-2-yl-4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15N7S/c28-20-25-24-19(18-10-7-15-3-1-2-4-17(15)23-18)27(20)16-8-5-14(6-9-16)11-26-13-21-12-22-26/h1-10,12-13H,11H2,(H,25,28) |
InChI Key |
UNAKVVJEONATMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC=C(C=C4)CN5C=NC=N5 |
Origin of Product |
United States |
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